molecular formula C12H17N3OS B13982023 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B13982023
M. Wt: 251.35 g/mol
InChI Key: UCAYCVGZQREMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a complex organic compound with a unique structure that includes a cyclohexylamino group, a methylthio group, and a pyrimidine ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with a suitable pyrimidine derivative, followed by the introduction of a methylthio group and the formation of the carbaldehyde functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbaldehyde group can be reduced to form alcohols.

    Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-(Cyclohexylamino)-2-(methylthio)pyrimidine
  • 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Uniqueness

The uniqueness of 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

4-(cyclohexylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H17N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14,15)

InChI Key

UCAYCVGZQREMAR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCCC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.